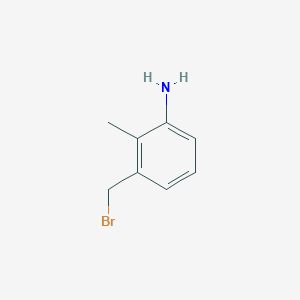

3-Amino-2-methylbenzyl bromide

Description

Historical Context and Significance of Benzyl (B1604629) Halides as Synthetic Intermediates

Benzyl halides, a class of organic compounds featuring a halogen atom attached to the carbon of a methyl group which is, in turn, bonded to a benzene (B151609) ring, have long been cornerstone reagents in the arsenal (B13267) of synthetic organic chemists. Their utility primarily stems from their capacity to act as effective benzylating agents, introducing the benzyl group (C₆H₅CH₂-) into a wide array of molecules. This functional group is particularly valuable as a protecting group for sensitive functionalities like alcohols and carboxylic acids due to its relative stability under many reaction conditions and its susceptibility to cleavage under specific, controlled methods. cymitquimica.comresearchgate.net

The reactivity of the benzylic carbon is significantly enhanced compared to a standard alkyl halide. chemicalbook.com This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize, through resonance, any developing positive charge on the benzylic carbon during nucleophilic substitution reactions. chemicalbook.com Consequently, even primary benzyl halides can undergo Sₙ1-type reactions, a pathway typically reserved for tertiary halides, via a stable benzyl carbocation intermediate. pearson.comgoogle.com This dual reactivity, allowing for both Sₙ1 and Sₙ2 pathways, makes benzyl halides versatile intermediates for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org Historically, their application has been fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials science. wikipedia.orgrsc.org

Unique Reactivity Profile of Benzyl Bromides with Aromatic Amine Functionality

The presence of an amino group on the aromatic ring of a benzyl bromide introduces a layer of complexity and unique reactivity. The amino group is a potent electron-donating group through resonance, which can significantly influence the electronic environment of the entire molecule. This electronic effect can either facilitate or complicate the typical reactions of the benzyl bromide moiety.

The electron-donating nature of the amino group increases the electron density of the benzene ring, particularly at the ortho and para positions. bldpharm.com This can enhance the rate of electrophilic aromatic substitution reactions, should they be desired. However, concerning the benzylic bromide, the amino group's influence can be twofold. On one hand, it can further stabilize the benzylic carbocation, potentially accelerating Sₙ1 reactions. On the other hand, the nucleophilic character of the amino group itself can lead to intermolecular reactions, such as self-condensation or polymerization, especially under basic conditions.

Furthermore, the basicity of the amino group can be a factor in reactions where acidic conditions are generated. For instance, in nucleophilic substitution reactions where hydrogen bromide is a byproduct, the amino group can be protonated, altering its electronic influence and the solubility of the molecule. The interplay between the electron-donating amino group and the electron-withdrawing inductive effect of the bromine atom creates a nuanced reactivity profile that must be carefully considered in synthetic design.

Structural Framework of 3-Amino-2-methylbenzyl Bromide within the Context of Functionalized Aromatic Systems

3-Amino-2-methylbenzyl bromide is a polysubstituted aromatic compound with a specific arrangement of functional groups that dictates its potential chemical behavior. The molecule consists of a benzene ring substituted with a bromomethyl group at position 1, a methyl group at position 2, and an amino group at position 3. This particular substitution pattern is crucial in defining its reactivity.

While specific experimental data for 3-Amino-2-methylbenzyl bromide is not widely available in the literature, its synthesis could likely be achieved from its corresponding alcohol, 3-amino-2-methylbenzyl alcohol, via a bromination reaction. prepchem.comsigmaaldrich.com The properties of this compound can be inferred to some extent by comparing it to structurally similar, well-documented molecules.

Table of Properties for Related Benzyl Bromides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Benzyl bromide | 100-39-0 | C₇H₇Br | 171.03 | 198-199 |

| 2-Methylbenzyl bromide | 89-92-9 | C₈H₉Br | 185.06 | 216-217 |

| 3-Bromo-2-methylbenzyl bromide | 112299-62-4 | C₈H₈Br₂ | 263.96 | 31-32 (Melting Point) |

| 4-Fluoro-2-methylbenzyl bromide | 862539-91-1 | C₈H₈BrF | 203.05 | 142 |

This table presents data for related compounds to provide context due to the limited availability of specific data for 3-Amino-2-methylbenzyl bromide. nih.govchemicalbook.comsigmaaldrich.comfluorochem.co.ukchemical-suppliers.eu

The unique arrangement of the amino, methyl, and bromomethyl groups on the benzene ring makes 3-Amino-2-methylbenzyl bromide a potentially valuable, multifunctional building block in organic synthesis, capable of participating in a variety of chemical transformations to create more complex and potentially bioactive molecules.

Properties

IUPAC Name |

3-(bromomethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLCRJRXUAWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Methylbenzyl Bromide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. deanfrancispress.comub.edu This process involves breaking bonds, known as disconnections, and converting functional groups into others, a process termed functional group interconversion (FGI). deanfrancispress.comwikipedia.org

For the target molecule (TM) 3-Amino-2-methylbenzyl bromide , two primary retrosynthetic disconnections are most logical. The first disconnection breaks the carbon-bromine (C-Br) bond. This leads to a benzylic radical, cation, or anion synthon, whose synthetic equivalent is a reagent that can functionalize the benzylic position. deanfrancispress.com This strategy points to 3-amino-2-methyltoluene as a key precursor, where the methyl group is to be brominated.

A second approach involves a functional group interconversion (FGI) at the benzylic position. deanfrancispress.comimperial.ac.uk If we envision the benzyl (B1604629) bromide being formed from a benzyl alcohol, the key precursor becomes 3-Amino-2-methylbenzyl alcohol . This alcohol can then be traced back to other precursors, such as 2-methyl-3-nitrobenzoic acid or its derivatives.

Therefore, the two most prominent key precursors for the synthesis of 3-Amino-2-methylbenzyl bromide are:

3-Amino-2-methyltoluene

3-Amino-2-methylbenzyl alcohol

The forward synthesis from these precursors will be explored in the subsequent sections.

Direct Bromination Approaches for Benzyl Position

Direct bromination involves the substitution of a hydrogen atom on the methyl group of a toluene (B28343) derivative. chadsprep.com For alkylarenes, reaction conditions determine whether halogenation occurs on the aromatic ring or the alkyl side-chain. savemyexams.comchemguideforcie.co.ukcognitoedu.org To achieve substitution at the benzylic position, radical conditions are required. libretexts.org

Radical Bromination Strategies

Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgchemistrysteps.com This inherent stability makes the benzylic position particularly susceptible to radical halogenation. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chadsprep.comyoutube.com

The use of NBS is advantageous because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which minimizes competitive electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com The reaction, often called the Wohl-Ziegler reaction masterorganicchemistry.com, is initiated by light (hν) or a radical initiator like benzoyl peroxide. The mechanism proceeds via a radical chain reaction: libretexts.orgyoutube.com

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial radical species. chemistrysteps.com Traces of HBr react with NBS to form a small amount of Br₂. libretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen from 3-amino-2-methyltoluene, forming a resonance-stabilized 3-amino-2-methylbenzyl radical and HBr. This radical then reacts with a Br₂ molecule to yield the final product, 3-Amino-2-methylbenzyl bromide, and another bromine radical which continues the chain. chemistrysteps.com

Termination: The reaction concludes when radicals combine.

A critical consideration for this substrate is the presence of the amino (-NH₂) group. Aniline and its derivatives are sensitive to oxidation and can react with bromine. Therefore, it is often necessary to protect the amino group, for example, by converting it to a less reactive amide (e.g., an acetamide) before performing the radical bromination. The protecting group can be removed in a subsequent step.

Side-Chain Halogenation Techniques

Side-chain halogenation is achieved under conditions that favor free-radical substitution over electrophilic aromatic substitution. cognitoedu.org The key is the use of ultraviolet (UV) light or heat in the absence of a Lewis acid catalyst, which would otherwise promote ring halogenation. chemguideforcie.co.uk

For the specific synthesis of 3-Amino-2-methylbenzyl bromide from 3-amino-2-methyltoluene, NBS in a non-polar solvent like carbon tetrachloride (CCl₄) under UV irradiation or in the presence of a radical initiator is the standard method. libretexts.org This ensures high selectivity for the benzylic position.

Table 1: Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions | Selectivity |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light or Peroxide (AIBN, BPO) | CCl₄, Benzene (B151609) | Reflux | High for benzylic position |

| Bromine (Br₂) | UV light | Non-polar solvent | Controlled low concentration | Can lead to ring bromination |

Functional Group Interconversion Pathways for Bromide Introduction

Functional group interconversion (FGI) is a process that converts one functional group into another. wikipedia.orgimperial.ac.uk This is a powerful strategy when a precursor containing the desired carbon skeleton but a different functional group is more accessible.

Conversion from Corresponding Alcohols (e.g., 3-Amino-2-methylbenzyl Alcohol)

The conversion of alcohols to alkyl bromides is a fundamental and reliable transformation in organic synthesis. organic-chemistry.org Starting with 3-Amino-2-methylbenzyl alcohol, the hydroxyl group can be readily substituted by a bromine atom using several standard reagents. The synthesis of a similar compound, 3-fluoro-2-methylbenzyl bromide, is achieved through the bromination of the corresponding alcohol.

Common brominating agents for this conversion include:

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides. The reaction is typically carried out in an inert solvent like dichloromethane.

Hydrobromic Acid (HBr): Concentrated HBr can be used to convert benzyl alcohols to benzyl bromides.

Triphenylphosphine (B44618) and Bromine/Carbon Tetrabromide: The Appel reaction, using a combination of triphenylphosphine (PPh₃) and a bromine source like CBr₄ or Br₂, efficiently converts alcohols to bromides under mild conditions. A related system using triphenylphosphine and tribromoisocyanuric acid has also been reported to be effective. researchgate.net

As with direct bromination, the reactive amino group may require protection prior to treatment with acidic reagents like HBr to prevent unwanted side reactions.

Table 2: Reagents for Converting Alcohols to Bromides

| Reagent System | Typical Solvent | Reaction Type |

|---|---|---|

| PBr₃ | Dichloromethane, Diethyl ether | Nucleophilic Substitution |

| HBr (concentrated aqueous) | None or Acetic Acid | SN1/SN2 |

| PPh₃ / CBr₄ | Dichloromethane, Acetonitrile (B52724) | Appel Reaction |

| PPh₃ / NBS | Dichloromethane | Appel-type Reaction |

Transformations from Other Halides or Pseudohalides

Another FGI pathway is the transformation from other halides, most commonly through a Finkelstein-type reaction. If, for instance, 3-amino-2-methylbenzyl chloride were more readily available, it could be converted to the corresponding bromide. This is an equilibrium process where the chloride is treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a solvent like acetone (B3395972) or acetonitrile. The reaction is driven to completion by the precipitation of the less soluble sodium chloride from the acetone solvent.

Similarly, other leaving groups (pseudohalides) like tosylates or mesylates, which can be prepared from 3-amino-2-methylbenzyl alcohol, can be displaced by a bromide nucleophile to yield the target compound.

Strategic Introduction of the Amino Group

Reduction of Nitro Precursors (e.g., 3-Nitro-2-methylbenzyl Bromide)

A common and well-established method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. colab.wslibretexts.org In the context of 3-Amino-2-methylbenzyl bromide synthesis, this involves the initial preparation of 3-Nitro-2-methylbenzyl bromide, followed by a reduction step.

The synthesis of the nitro precursor can be achieved through various routes. For instance, 2-methyl-3-nitrobenzyl alcohol can serve as a starting material. sigmaaldrich.com This alcohol can be converted to the corresponding benzyl bromide. Alternatively, the synthesis can start from 3-nitro-o-xylene, which is then oxidized to 3-nitro-2-methylbenzoic acid. google.com This acid can then be subjected to further transformations to yield the target benzyl bromide.

Once 3-Nitro-2-methylbenzyl bromide is obtained, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation. Studies on similar structures, such as the reduction of 3-nitrobenzaldehyde, have explored reagents like sodium borohydride. However, this can sometimes lead to the partial reduction of the nitro group and the formation of undesired azo- and azoxy-containing byproducts. researchgate.net A safer and more selective alternative is the use of borane-tert-butylamine complex activated with methanesulfonic acid, which has been shown to effectively reduce the nitro group without affecting other functional groups. researchgate.net Other common methods for nitro group reduction include catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium on carbon. orgsyn.org

The choice of reducing agent and reaction conditions is crucial to ensure high yield and purity of the final 3-Amino-2-methylbenzyl bromide, while avoiding side reactions.

Direct Amination Methodologies (if applicable)

Direct amination of a suitable precursor, such as a benzyl alcohol, presents a more atom-economical approach by eliminating the need for the nitration and subsequent reduction steps. Recent advancements in catalysis have enabled the direct amination of alcohols. google.com For example, ruthenium-based pincer complexes have been successfully used to catalyze the direct, single-stage amination of benzylic alcohols with ammonia. google.com While specific examples for the direct amination of a 2-methylbenzyl precursor to the 3-amino derivative are not extensively documented, these emerging catalytic systems offer a promising avenue for future synthetic strategies.

Another potential, though less direct, route could involve the Sandmeyer reaction starting from 3-amino-2-methylbenzyl alcohol. prepchem.com In this process, the amino group is first diazotized and then substituted with a bromide. However, this approach is more relevant for the synthesis of bromo-substituted compounds from amino precursors, rather than the introduction of the amino group itself.

Optimization of Reaction Conditions and Process Considerations

The efficiency and selectivity of the synthesis of 3-Amino-2-methylbenzyl bromide are highly dependent on the careful control of various reaction parameters.

Solvent Effects on Regioselectivity and Yield

The choice of solvent plays a pivotal role in chemical reactions, influencing both the rate and the outcome. In benzylic bromination, a key step in the synthesis of the precursor 3-Nitro-2-methylbenzyl bromide, the solvent can significantly affect the regioselectivity, determining whether bromination occurs at the benzylic position or on the aromatic ring. gla.ac.ukmanac-inc.co.jp For radical brominations, non-polar solvents like carbon tetrachloride were traditionally used, but due to their hazardous nature, more environmentally benign alternatives such as acetonitrile are now preferred. researchgate.netorganic-chemistry.org The polarity of the solvent can also influence the course of electrophilic aromatic bromination, with different solvents leading to varying ratios of ortho, meta, and para isomers. manac-inc.co.jp

In multi-step syntheses, the solvent must be compatible with all reagents and intermediates. For instance, in the reduction of the nitro group, the solvent needs to effectively dissolve both the substrate and the reducing agent while not interfering with the reaction.

Temperature and Stoichiometric Control in Multi-Step Syntheses

Precise control of temperature and the stoichiometry of reactants is essential for maximizing the yield of the desired product and minimizing the formation of byproducts. In benzylic bromination, controlling the temperature is critical to prevent over-bromination, which can lead to the formation of dibromo and tribromo species. scientificupdate.com Similarly, the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS), must be carefully managed. organic-chemistry.orgscientificupdate.com

During the reduction of the nitro group, temperature control is necessary to manage the exothermicity of the reaction and to prevent side reactions. The stoichiometric amount of the reducing agent must be optimized to ensure complete conversion of the nitro group without affecting the benzyl bromide functionality.

Catalytic Approaches in Benzyl Halide Formation

The formation of the benzyl bromide can be significantly enhanced through the use of catalysts. Lewis acids, such as zirconium(IV) chloride, have been shown to effectively catalyze the benzylic bromination of toluenes using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov These catalysts are believed to proceed via a radical generation pathway.

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-X bonds. chemrxiv.orgacs.org These methods can activate benzyl halides under mild conditions for subsequent reactions. nih.gov While direct application to the synthesis of 3-Amino-2-methylbenzyl bromide is an area for further exploration, these catalytic approaches hold great promise for developing more efficient and sustainable synthetic routes. Phase transfer catalysis is another technique that can be employed in the synthesis of benzyl halides, often leading to improved yields and milder reaction conditions. researchgate.net

| Parameter | Effect on Synthesis | Key Considerations |

| Solvent | Influences regioselectivity (benzylic vs. aromatic bromination) and reaction yield. gla.ac.ukmanac-inc.co.jp | Use of non-polar solvents or acetonitrile for radical brominations. researchgate.netorganic-chemistry.org Polarity affects isomer distribution in electrophilic substitution. manac-inc.co.jp |

| Temperature | Controls reaction rate and prevents side reactions like over-bromination. scientificupdate.com | Precise temperature control is crucial during bromination and nitro group reduction to manage exothermicity. |

| Stoichiometry | Determines product distribution and minimizes byproduct formation. | Careful control of brominating agent (e.g., NBS) and reducing agent is necessary for optimal results. organic-chemistry.orgscientificupdate.com |

| Catalyst | Enhances reaction rates and selectivity in benzyl halide formation. nih.gov | Lewis acids (e.g., ZrCl4) for benzylic bromination. nih.gov Emerging methods include photoredox and phase transfer catalysis. chemrxiv.orgnih.govresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Amino 2 Methylbenzyl Bromide

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

3-Amino-2-methylbenzyl bromide, as a primary benzylic halide, is capable of undergoing nucleophilic substitution through both SN1 (unimolecular) and SN2 (bimolecular) pathways. The resonance stabilization of the benzyl (B1604629) carbocation intermediate favors the SN1 mechanism, while the primary nature of the carbon bearing the bromide leaving group allows for a direct backside attack by a nucleophile, characteristic of the SN2 mechanism. brainly.comstudy.com The predominant pathway is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

The presence of the amino and methyl groups on the benzene (B151609) ring significantly impacts the reactivity. Both are electron-donating groups, which activate the ring towards electrophilic substitution and also stabilize the formation of a positive charge at the benzylic position. This electronic effect enhances the rate of the SN1 reaction by stabilizing the carbocation intermediate. stackexchange.comlibretexts.org

Reactivity with Oxygen Nucleophiles

In reactions with oxygen nucleophiles, such as water, alcohols, or carboxylates, 3-Amino-2-methylbenzyl bromide can form the corresponding benzyl alcohol, ether, or ester. The reaction pathway will depend on the nucleophilicity of the oxygen species and the solvent polarity. Weakly nucleophilic, polar protic solvents (e.g., methanol, water) will favor an SN1 pathway, proceeding through the formation of the stabilized 3-amino-2-methylbenzyl carbocation. Stronger oxygen nucleophiles, such as alkoxides, in less polar solvents would favor an SN2 mechanism.

| Nucleophile | Product | Likely Predominant Pathway |

| H₂O | 3-Amino-2-methylbenzyl alcohol | SN1 |

| CH₃OH | 3-Amino-2-methylbenzyl methyl ether | SN1/SN2 |

| CH₃COO⁻ | 3-Amino-2-methylbenzyl acetate | SN2 |

Reactivity with Nitrogen Nucleophiles (e.g., Amine alkylation)

3-Amino-2-methylbenzyl bromide is an effective alkylating agent for nitrogen nucleophiles like ammonia and primary or secondary amines, a reaction commonly known as N-alkylation. wikipedia.orgucalgary.ca These reactions typically proceed via an SN2 mechanism, where the amine attacks the benzylic carbon, displacing the bromide ion. researchgate.net The nucleophilicity of the amine plays a crucial role in the reaction rate. Electron-rich amines are more potent nucleophiles and will react more readily. scispace.com However, a challenge in these reactions is the potential for overalkylation, as the resulting secondary or tertiary amine can also act as a nucleophile. wikipedia.org

| Nucleophile | Product | Reaction Type |

| NH₃ | 3-Amino-2-methylbenzylamine | N-alkylation (SN2) |

| R-NH₂ | N-Alkyl-3-amino-2-methylbenzylamine | N-alkylation (SN2) |

| R₂NH | N,N-Dialkyl-3-amino-2-methylbenzylamine | N-alkylation (SN2) |

Reactivity with Carbon-Based Nucleophiles (e.g., Carbanion alkylation)

Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, are generally strong nucleophiles and will react with 3-Amino-2-methylbenzyl bromide, likely through an SN2 pathway. uomustansiriyah.edu.iq These reactions are synthetically valuable for forming new carbon-carbon bonds. The reaction involves the attack of the carbanion on the electrophilic benzylic carbon, leading to the displacement of the bromide.

| Nucleophile | Product | Reaction Type |

| R-MgBr | 1-(3-Amino-2-methylphenyl)-alkane | C-C bond formation (SN2) |

| ⁻CH(CO₂Et)₂ | Diethyl (3-amino-2-methylbenzyl)malonate | C-C bond formation (SN2) |

Regioselectivity in Substitution Reactions Mediated by Steric and Electronic Factors

In the context of nucleophilic substitution at the benzylic position of 3-Amino-2-methylbenzyl bromide, the primary site of reaction is the methylene (-CH₂Br) group. Therefore, regioselectivity in terms of which atom is substituted is straightforward. However, the regiochemistry of the substituents on the aromatic ring plays a critical role in modulating the reaction rate.

Electronic Factors: The amino group at the meta-position and the methyl group at the ortho-position both act as electron-donating groups. The amino group, through its strong resonance effect, and the methyl group, through its inductive effect, enrich the electron density of the benzene ring. This electron donation stabilizes the transition state of both SN1 and SN2 reactions. In the SN1 pathway, the electron-donating groups significantly stabilize the positive charge of the benzyl carbocation intermediate, thereby increasing the reaction rate. stackexchange.com

Steric Factors: The methyl group at the ortho-position introduces steric hindrance around the reaction center. libretexts.org This steric bulk can impede the backside attack of the nucleophile required for an SN2 reaction, potentially slowing down this pathway compared to an unhindered benzyl bromide. nih.gov Consequently, for bulky nucleophiles, the SN1 pathway might be more favored, despite the primary nature of the halide.

Role of the Amino Group in Modulating Reactivity

Electronic Effects on Electrophilic Sites

The amino group (-NH₂) at the 3-position is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. This has a profound electronic effect on the electrophilic sites of the molecule.

The primary electrophilic site is the benzylic carbon atom bonded to the bromine. The amino group's electron-donating resonance effect increases the electron density of the entire aromatic ring and, by extension, influences the benzylic position. This has two opposing consequences for nucleophilic substitution:

Destabilization of the Ground State: By increasing the electron density around the benzylic carbon, the C-Br bond becomes more polarized, and the electrophilicity of the carbon might be slightly reduced, which could potentially slow down a direct SN2 attack.

Stabilization of the Transition State/Intermediate: In an SN1 reaction, the electron-donating effect of the amino group is paramount. It significantly stabilizes the resulting benzyl carbocation through resonance, lowering the activation energy and accelerating the reaction rate. In an SN2 reaction, the electron donation can also stabilize the electron-deficient transition state.

Intramolecular Cyclization Pathways (e.g., formation of heterocyclic systems)

The structure of 3-Amino-2-methylbenzyl bromide, featuring a nucleophilic amino group and an electrophilic benzyl bromide moiety in a sterically constrained ortho relationship, presents a favorable scaffold for intramolecular cyclization reactions. These reactions are pivotal in the synthesis of various nitrogen-containing heterocyclic systems. The proximity of the amino and bromomethyl groups facilitates ring closure, typically leading to the formation of five or six-membered rings, which are thermodynamically and kinetically favored.

The primary cyclization pathway involves the nucleophilic attack of the amino group on the benzylic carbon, displacing the bromide ion. This process can be influenced by the reaction conditions, such as the choice of base and solvent. The use of a non-nucleophilic base is often employed to deprotonate the amino group, enhancing its nucleophilicity and promoting the intramolecular SN2 reaction.

Depending on the specific reagents and conditions, various heterocyclic cores can be accessed. For instance, in the presence of a suitable carbonyl-containing electrophile, a Pictet-Spengler-type reaction could be envisioned, leading to the formation of tetrahydroisoquinoline derivatives. Although not a direct cyclization of 3-Amino-2-methylbenzyl bromide itself, its derivatives are amenable to such transformations.

Furthermore, the inherent reactivity of the benzyl bromide can be exploited in multi-component reactions where the initial intermolecular reaction is followed by an intramolecular cyclization cascade, providing rapid access to complex molecular architectures. The specific outcomes of these reactions are highly dependent on the nature of the other reactants and the catalytic system employed.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 3-Amino-2-methylbenzyl bromide is subject to electrophilic aromatic substitution (SEAr) reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents: the amino (-NH₂) group and the methyl (-CH₃) group. wikipedia.orgwikipedia.org Both of these groups are classified as activating, electron-donating groups (EDGs), which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.orgchemistrytalk.org Consequently, they direct incoming electrophiles to the ortho and para positions relative to themselves. organicchemistrytutor.comsavemyexams.com

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -NH₂ | 3 | ortho, para-director | Strongly Activating |

| -CH₃ | 2 | ortho, para-director | Weakly Activating |

The positions on the benzene ring available for substitution are C4, C5, and C6. The directing effects of the amino and methyl groups are as follows:

-NH₂ group (at C3): Directs to C2 (blocked), C4, and C6.

-CH₃ group (at C2): Directs to C3 (blocked), C4, and C6.

Both groups strongly favor substitution at the C4 and C6 positions. The C5 position is meta to both groups and is therefore disfavored. The strong activating and directing effect of the amino group, in particular, will significantly influence the regioselectivity of the reaction. youtube.com In cases of competing directing effects, the more strongly activating group typically governs the position of substitution. youtube.com In this molecule, the amino group is a more powerful activating group than the methyl group.

Therefore, electrophilic aromatic substitution on 3-Amino-2-methylbenzyl bromide is expected to yield a mixture of 4- and 6-substituted products, with the relative ratio being influenced by steric hindrance and the specific electrophile used. The bulky bromomethyl group at the benzylic position might sterically hinder attack at the C6 position to some extent, potentially favoring substitution at the C4 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl).

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

The mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.commakingmolecules.com

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromide Moiety

The benzylic bromide in 3-Amino-2-methylbenzyl bromide serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and several named reactions can be utilized with substrates like 3-Amino-2-methylbenzyl bromide. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction couples the benzyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com It is a versatile method for forming C(sp³)–C(sp²) bonds, leading to the synthesis of diarylmethane derivatives. nih.govnih.gov The general catalytic cycle involves oxidative addition of the benzyl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the benzyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgchemeurope.com The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org This reaction provides a direct method for the arylation of olefins.

Sonogashira Coupling: This reaction couples the benzyl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of substituted alkynes. nih.gov While typically used for C(sp²)–C(sp) bond formation, modifications can allow for the participation of benzylic halides.

The choice of palladium precursor, ligand, base, and solvent are critical for the success of these reactions, influencing reaction rates, yields, and functional group tolerance.

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-catalyzed couplings.

Ullmann Condensation: The Ullmann reaction and its variations are copper-promoted cross-coupling reactions. byjus.comwikipedia.orgorganic-chemistry.org The Ullmann condensation can be used to form C-N, C-O, and C-S bonds by reacting the benzyl bromide with amines, alcohols, or thiols, respectively. wikipedia.org These reactions traditionally required harsh conditions, but modern ligand-accelerated protocols have significantly expanded their scope and utility. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

The advent of photoredox catalysis has revolutionized the field of organic synthesis by enabling the formation of chemical bonds under mild conditions using visible light. nih.govresearchgate.net This approach often involves the generation of radical intermediates through single-electron transfer (SET) processes. researchgate.net

In the context of 3-Amino-2-methylbenzyl bromide, a photoredox catalyst, upon excitation by visible light, can facilitate the formation of a benzylic radical. This radical can then engage in C-C bond formation with a suitable coupling partner. nih.gov This methodology is particularly useful for coupling with partners that are challenging for traditional cross-coupling methods. The combination of photoredox catalysis with another catalytic cycle, such as nickel or copper catalysis (dual catalysis), has emerged as a powerful strategy for constructing complex molecules. illinois.edu

Rearrangement Reactions and Fragmentations

Under certain conditions, 3-Amino-2-methylbenzyl bromide and its derivatives can undergo rearrangement and fragmentation reactions.

Carbocation Rearrangements: The benzylic bromide can ionize to form a benzylic carbocation, especially under SN1-type conditions or in the gas phase during mass spectrometry analysis. pearson.comquora.com While the primary benzyl carbocation is stabilized by the adjacent aromatic ring, it can potentially undergo rearrangements if a more stable carbocation can be formed. masterorganicchemistry.commasterorganicchemistry.com However, significant rearrangements are less common for simple benzyl systems unless specific structural features are present that would favor, for example, a 1,2-hydride or alkyl shift.

Fragmentation Pathways: In mass spectrometry, the molecular ion of 3-Amino-2-methylbenzyl bromide would be expected to undergo characteristic fragmentation. A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-Br bond to form a stable benzyl or tropylium cation. nih.gov Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom of the amino group, is another common fragmentation pathway for amines, leading to the formation of a resonance-stabilized cation. youtube.com The specific fragmentation pattern would provide valuable structural information.

Applications of 3 Amino 2 Methylbenzyl Bromide in Advanced Organic Synthesis

Precursor to Functionalized Aromatic Amines and Benzyl (B1604629) Derivatives

The primary utility of 3-Amino-2-methylbenzyl bromide stems from its character as a potent electrophile. The benzyl bromide group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the direct introduction of the 3-amino-2-methylbenzyl moiety into target molecules, a process known as benzylation.

This compound serves as a key precursor for synthesizing more complex functionalized aromatic amines and benzyl derivatives. Through N-alkylation, C-alkylation, or O-alkylation reactions, the 3-amino-2-methylbenzyl group can be attached to various substrates. For instance, its reaction with primary or secondary amines yields tertiary amines, while reaction with carbanions can form new carbon-carbon bonds. nih.gov This fundamental reactivity is crucial in multi-step syntheses where the 3-amino-2-methylbenzyl fragment is required as part of a larger molecular design.

A significant application of this reactivity is demonstrated in the synthesis of intermediates for pharmacologically active compounds. For example, in the synthesis of certain poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, a structurally related benzyl bromide is used to alkylate a heterocyclic core, forming a critical C-N bond that establishes the foundational scaffold of the drug. google.com This highlights the role of such benzyl bromides as key synthons for creating elaborate benzyl-substituted heterocyclic systems.

| Reaction Type | Nucleophile | Resulting Functional Group | Significance |

|---|---|---|---|

| N-Alkylation | Amines, Amides, Heterocycles | Substituted Benzylamines | Formation of key C-N bonds for bioactive molecules. |

| C-Alkylation | Enolates, Organometallics | Functionalized Toluenes | Creation of complex carbon skeletons. |

| O-Alkylation | Alcohols, Phenols | Benzyl Ethers | Introduction of a protected or functionalized benzyl group. |

Building Block for Complex Heterocyclic Scaffolds

The dual functionality of 3-Amino-2-methylbenzyl bromide makes it a strategic component for the synthesis of complex heterocyclic structures, particularly fused ring systems.

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives or 2-aminobenzamides with various carbon sources. nih.gov While 3-Amino-2-methylbenzyl bromide possesses an amino group, its direct, documented application as a starting material for the quinazolinone core is not prominent in the surveyed scientific literature. Synthetic strategies generally favor precursors where the amine and a carboxyl or amide equivalent are already present on the same aromatic ring.

Formation of Nitrogen-Containing Macrocycles (if applicable)

The formation of nitrogen-containing macrocycles involves the reaction of di- or poly-functional precursors, such as diamines and dialdehydes, under conditions that favor cyclization. There is no significant evidence in the available literature to suggest a common application of 3-Amino-2-methylbenzyl bromide in the synthesis of nitrogen-containing macrocycles.

Integration into Fused Ring Systems

The most notable application of precursors related to 3-Amino-2-methylbenzyl bromide is in the construction of fused heterocyclic systems essential for medicinal chemistry. A prime example is the synthesis of the PARP inhibitor Niraparib, which features an indazole core. google.comnih.gov Indazoles are bicyclic aromatic heterocycles consisting of a fused benzene (B151609) and pyrazole (B372694) ring.

In synthetic routes leading to Niraparib, a precursor molecule containing the 3-amino-2-methylphenyl moiety is elaborated. A benzyl bromide functionality, analogous to that in 3-Amino-2-methylbenzyl bromide, is used to alkylate a reaction partner, which is followed by a series of transformations including a key cyclization step to form the indazole ring. google.com Specifically, a starting material like 3-methyl-2-nitrobenzoic acid can be converted through several steps into a reactive benzyl bromide, which then partakes in the construction of the final fused ring system. google.com

While this demonstrates its utility in forming indazole rings, its direct role in synthesizing other specified fused systems like thienopyrimidine derivatives, benzimidazoles, or quinoxalines is not well-documented. The synthesis of these heterocycles typically begins with different precursors, such as 2-aminothiophenes for thienopyrimidines or o-phenylenediamines for benzimidazoles and quinoxalines.

Utilization in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. tcichemicals.com MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comnih.gov

While benzyl halides can be employed in certain MCRs or subsequent one-pot transformations, the specific use of 3-Amino-2-methylbenzyl bromide as a key reactant in well-established MCRs is not widely reported. Its primary role remains that of a bifunctional alkylating agent, which could potentially be used to modify the products of an MCR in a sequential one-pot process rather than acting as a foundational component in the initial multicomponent condensation.

Stereoselective Synthesis with 3-Amino-2-methylbenzyl Bromide as a Chiral Auxiliary or Building Block (if applicable)

3-Amino-2-methylbenzyl bromide is an achiral molecule and therefore cannot function as a chiral auxiliary to induce stereoselectivity. However, it can be employed as a building block in synthetic sequences that generate chiral molecules.

In the context of the synthesis of Niraparib, the stereochemistry of the final molecule is critical for its biological activity. google.com The chirality is introduced through a separate component of the synthesis, specifically from a chiral piperidine (B6355638) derivative. 3-Amino-2-methylbenzyl bromide (or its precursor) is then reacted with this chiral fragment. In this role, it acts as an achiral building block that becomes part of a larger, stereochemically defined molecule. Its reaction does not guide the stereochemical outcome but is essential for assembling the final active pharmaceutical ingredient. There is no evidence to suggest its use in diastereoselective or enantioselective reactions where it directs the formation of a new stereocenter.

Contributions to the Synthesis of Advanced Intermediates

3-Amino-2-methylbenzyl bromide is a versatile bifunctional molecule that serves as a valuable starting material in the multi-step synthesis of complex heterocyclic structures, which are core components of various pharmaceutically active compounds. The presence of an amino group, a methyl group, and a reactive benzyl bromide moiety on the same aromatic ring allows for a diverse range of chemical transformations, making it a key building block for advanced pharmaceutical intermediates. Its utility is particularly notable in the construction of fused heterocyclic systems, which are prominent scaffolds in many targeted therapies, including kinase inhibitors.

The strategic placement of the amino and bromomethyl groups allows for sequential or one-pot reactions to build complex molecular architectures. The benzyl bromide group is a potent electrophile, readily participating in alkylation reactions, while the amino group can act as a nucleophile or be transformed into other functional groups, such as a diazonium salt, for further derivatization. This dual reactivity is instrumental in the synthesis of advanced intermediates for drug discovery.

Role in the Synthesis of Fused Heterocyclic Systems

A significant application of 3-Amino-2-methylbenzyl bromide lies in its potential for the synthesis of fused heterocyclic intermediates, particularly those containing pyrazole or imidazole (B134444) rings fused to a benzene ring, such as indazoles. Substituted indazoles are crucial intermediates in the synthesis of a wide array of therapeutic agents, including potent kinase inhibitors used in oncology. derpharmachemica.comnih.gov

The synthesis of such advanced intermediates can be conceptualized through a sequence of reactions where the 3-Amino-2-methylbenzyl bromide is first transformed and then cyclized. For instance, the amino group can be diazotized and subsequently converted into a functionality that can undergo an intramolecular cyclization with a substituent introduced via the benzyl bromide moiety. This approach provides a pathway to novel substituted indazoles and related heterocyclic systems that are otherwise challenging to synthesize. nih.gov

The following table outlines a representative synthetic transformation where a derivative of 3-Amino-2-methylbenzyl bromide could be used to form a key heterocyclic intermediate. While this specific example is illustrative of the compound's potential, the reaction conditions and yields are based on analogous transformations reported in the synthesis of similar heterocyclic systems.

Table 1: Representative Synthesis of a Fused Heterocyclic Intermediate

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Note: The data in this table is representative of plausible synthetic transformations for compounds with similar functionalities and is for illustrative purposes.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The intermediates derived from 3-Amino-2-methylbenzyl bromide are particularly relevant in the synthesis of kinase inhibitors. Many small molecule kinase inhibitors feature a core heterocyclic scaffold that binds to the ATP-binding site of the kinase. The ability to introduce diverse substituents onto the heterocyclic core is crucial for modulating potency, selectivity, and pharmacokinetic properties.

For example, the general structure of many Bruton's tyrosine kinase (BTK) inhibitors, such as Acalabrutinib, features a complex, fused heterocyclic core. researchgate.netgoogle.com The synthesis of these cores often relies on the strategic assembly of substituted aromatic precursors. 3-Amino-2-methylbenzyl bromide represents a potential starting material for constructing fragments of such complex molecules, where the amino and methyl groups can be elaborated to form part of the final heterocyclic system.

The research findings indicate that the development of efficient synthetic routes to key intermediates is a critical aspect of drug development. researchgate.netgoogleapis.com The use of versatile building blocks like 3-Amino-2-methylbenzyl bromide can streamline the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, ultimately leading to the discovery of more effective and safer drugs. nih.gov

Advanced Spectroscopic and Crystallographic Analysis Methodologies for 3 Amino 2 Methylbenzyl Bromide

Methodologies for High-Resolution NMR Spectroscopy in Structural Elucidation (Focus on advanced techniques like 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Amino-2-methylbenzyl bromide in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment and number of unique protons and carbons, advanced two-dimensional (2D) techniques are required for a definitive assignment of the complex aromatic and aliphatic signals.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the amino (-NH₂), benzylic (-CH₂Br), and methyl (-CH₃) protons, along with a complex multiplet pattern for the three aromatic protons. The ¹³C NMR spectrum would similarly display eight unique carbon signals corresponding to the six aromatic carbons, the benzylic carbon, and the methyl carbon.

2D-NMR Techniques: To resolve ambiguities and confirm the precise connectivity, a series of 2D-NMR experiments are employed:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings (³JHH), which is crucial for identifying adjacent protons. For 3-Amino-2-methylbenzyl bromide, COSY would establish the coupling network between the aromatic protons, helping to assign their relative positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously link the proton signals of the -CH₃ and -CH₂Br groups to their corresponding carbon signals and to assign each aromatic proton to its specific aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. A NOESY spectrum would reveal spatial proximities, such as between the methyl protons and the H4 aromatic proton, and between the benzylic protons and the H6 aromatic proton, further confirming assignments and providing insight into the molecule's preferred solution-state conformation.

The following table presents the predicted ¹H and ¹³C chemical shifts for 3-Amino-2-methylbenzyl bromide, which would be confirmed and assigned using the 2D-NMR techniques described.

| Atom Position | Type | Predicted Chemical Shift (ppm) | Key 2D-NMR Correlations |

|---|---|---|---|

| H4 | ¹H | ~6.8-7.0 | COSY: H5; HMBC: C2, C6; NOESY: H5, -CH₃ |

| H5 | ¹H | ~7.0-7.2 | COSY: H4, H6; HMBC: C1, C3; NOESY: H4, H6 |

| H6 | ¹H | ~6.7-6.9 | COSY: H5; HMBC: C2, C4; NOESY: H5, -CH₂Br |

| -CH₂Br | ¹H | ~4.5 | HSQC: C7; HMBC: C1, C2, C6 |

| -CH₃ | ¹H | ~2.2 | HSQC: C8; HMBC: C1, C2, C3 |

| -NH₂ | ¹H | ~3.7 (broad) | HMBC: C3, C4 |

| C1 | ¹³C | ~138 | HSQC: N/A; HMBC: H5, H6, -CH₂Br, -CH₃ |

| C2 | ¹³C | ~125 | HSQC: N/A; HMBC: H4, H6, -CH₂Br, -CH₃ |

| C3 | ¹³C | ~145 | HSQC: N/A; HMBC: H4, H5, -CH₃, -NH₂ |

| C4 | ¹³C | ~115 | HSQC: H4; HMBC: H6, -NH₂ |

| C5 | ¹³C | ~129 | HSQC: H5; HMBC: H4, H6 |

| C6 | ¹³C | ~118 | HSQC: H6; HMBC: H4, -CH₂Br |

| C7 (-CH₂Br) | ¹³C | ~33 | HSQC: -CH₂Br; HMBC: H6 |

| C8 (-CH₃) | ¹³C | ~17 | HSQC: -CH₃; HMBC: H4 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-Amino-2-methylbenzyl bromide, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₁₀BrN.

Molecular Ion and Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion (M⁺) peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This doublet is a definitive signature for the presence of a single bromine atom in the molecule or its fragments.

Fragmentation Analysis: Electron Impact (EI) ionization typically imparts enough energy to cause fragmentation of the molecular ion. The fragmentation pathways for 3-Amino-2-methylbenzyl bromide are predictable based on the stability of the resulting carbocations and radicals. Key expected fragmentation processes include:

Alpha-Cleavage: Cleavage of the C-Br bond is highly favorable, leading to the formation of a stable, resonance-delocalized 3-amino-2-methylbenzyl carbocation. This fragment is expected to be the base peak in the spectrum.

Loss of HBr: Elimination of a hydrogen bromide molecule can occur, leading to a radical cation.

Benzylic Cleavage: Loss of the entire bromomethyl radical (-•CH₂Br) can occur, although cleavage of the C-Br bond is generally more favorable.

The following table details the predicted major fragments for 3-Amino-2-methylbenzyl bromide in an EI-MS experiment.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 200/202 | Molecular Ion [M]⁺• | [C₈H₁₀⁷⁹BrN]⁺• / [C₈H₁₀⁸¹BrN]⁺• | Characteristic 1:1 isotopic doublet for one Br atom. |

| 121 | [M - Br]⁺ | [C₈H₁₀N]⁺ | Loss of a bromine radical. Formation of a stable benzylic carbocation. Likely the base peak. |

| 120 | [M - HBr]⁺• | [C₈H₉N]⁺• | Loss of a neutral HBr molecule. |

| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | Loss of a methyl group from the [M - Br]⁺ fragment. |

| 93 | [C₆H₅N]⁺• | [C₆H₅N]⁺• | Further fragmentation of the benzyl (B1604629) cation. |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These two methods are complementary; a vibration that is strong in IR is often weak in Raman, and vice versa. thermofisher.com This is governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. thermofisher.com

For 3-Amino-2-methylbenzyl bromide, key functional groups produce characteristic vibrational bands:

N-H Vibrations: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. These are usually strong in the IR spectrum.

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₃ and -CH₂Br) appear just below 3000 cm⁻¹.

Aromatic C=C Vibrations: The benzene ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹. This mode is often more prominent in the Raman spectrum.

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Strong | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| N-H Scissoring (Bend) | 1590 - 1650 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Weak |

| C-Br Stretch | 500 - 600 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation and how it packs to form a crystal lattice. The process involves growing a high-quality single crystal, irradiating it with an X-ray beam, and analyzing the resulting diffraction pattern to generate an electron density map, from which the atomic structure is modeled.

While a specific crystal structure for 3-Amino-2-methylbenzyl bromide is not publicly available, the methodology allows for a detailed examination of its solid-state features.

The crystal packing of 3-Amino-2-methylbenzyl bromide would be dictated by a combination of intermolecular interactions. The amino group (-NH₂) is a hydrogen bond donor, while the bromine atom and the π-system of the aromatic ring can act as acceptors. Potential interactions include:

N-H···Br Hydrogen Bonds: The amino protons could form hydrogen bonds with the bromine atom of a neighboring molecule.

N-H···N Hydrogen Bonds: An amino group on one molecule could form a hydrogen bond with the nitrogen of another, creating chains or dimers.

C-H···π Interactions: The aliphatic or aromatic C-H bonds can interact with the electron-rich face of the benzene ring of an adjacent molecule.

In the solid state, molecules adopt a low-energy conformation that is influenced by both intramolecular steric effects and intermolecular packing forces. For 3-Amino-2-methylbenzyl bromide, the key conformational feature is the orientation of the bromomethyl (-CH₂Br) group relative to the plane of the benzene ring. rsc.org The torsion angle (C6-C1-C7-Br) would define this orientation. Steric hindrance between the bulky bromine atom and the ortho-methyl group would likely force the C-Br bond to adopt a conformation that minimizes this interaction, potentially orienting it away from the methyl group. The arrangement of these substituents influences how the molecules can approach each other and pack efficiently, ultimately determining the final crystal structure. mdpi.com

Computational Chemistry and Theoretical Characterization of 3 Amino 2 Methylbenzyl Bromide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic structure of many-body systems. scispace.comresearchgate.net This method is employed to determine the optimized molecular geometry of 3-Amino-2-methylbenzyl bromide, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netznaturforsch.com The resulting geometric parameters are foundational for all other subsequent theoretical analyses.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.govaimspress.com

For 3-Amino-2-methylbenzyl bromide, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, reflecting its nucleophilic character. Conversely, the LUMO is anticipated to be centered on the bromomethyl group, specifically on the antibonding σ*(C-Br) orbital, which acts as the electron-accepting site in nucleophilic substitution reactions. dergipark.org.tr

Table 1: Illustrative Frontier Molecular Orbital Parameters for 3-Amino-2-methylbenzyl Bromide

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.87 | Indicates electron-donating capability. |

| LUMO | -0.92 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.95 | Correlates with chemical reactivity and stability. researchgate.net |

Note: These values are representative and would be precisely determined through DFT calculations.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEPS map illustrates the charge distribution on the molecule's surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govdergipark.org.tr

In the case of 3-Amino-2-methylbenzyl bromide, the MEPS analysis would likely reveal a high electron density (negative potential) around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. In contrast, the region around the hydrogen atoms of the amino group and, most significantly, the carbon atom of the bromomethyl group would exhibit a positive electrostatic potential, identifying them as sites for nucleophilic interaction. dergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular charge transfer (ICT) within a molecule. uni-muenchen.dewikipedia.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the delocalization of electron density. The stabilization energy, E(2), associated with these interactions indicates the strength of the charge transfer. youtube.com

For 3-Amino-2-methylbenzyl bromide, significant charge transfer interactions are expected. The primary donor groups would be the lone pair orbitals of the nitrogen atom (LP(N)) and the π-orbitals of the benzene (B151609) ring. The primary acceptor would be the antibonding orbital of the C-Br bond (σ*(C-Br)). The NBO analysis would quantify the delocalization of electron density from the amino group and the ring into the bromomethyl group, which is a key factor in its reactivity.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in 3-Amino-2-methylbenzyl Bromide

| Atom | Natural Charge (e) |

|---|---|

| N (in NH2) | -0.85 |

| C (attached to Br) | +0.15 |

| Br | -0.25 |

| C (attached to NH2) | -0.18 |

Note: These charge values are illustrative examples derived from NBO analysis principles.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and the influence of its environment, such as a solvent. nih.gov By simulating the atomic motions over time, MD can explore the different conformations the molecule can adopt and their relative stabilities. When performed in a solvent box (e.g., water or DMSO), these simulations can reveal how solvent molecules interact with the solute and affect its structure and dynamics. For 3-Amino-2-methylbenzyl bromide, MD simulations could elucidate the rotational freedom of the amino and bromomethyl groups and the specific hydrogen bonding interactions with protic solvents.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are highly effective in mapping out the potential energy surface of a chemical reaction, including the identification of transition states. youtube.com For 3-Amino-2-methylbenzyl bromide, a primary reaction of interest is nucleophilic substitution at the benzylic carbon. Transition state calculations, often using methods like QST2/QST3 in Gaussian or similar software, can determine the activation energy barrier for the reaction. youtube.com This allows for the differentiation between possible mechanisms, such as SN1 or SN2. researchgate.net The calculations would involve modeling the approach of a nucleophile to the substrate and locating the highest energy point along the reaction coordinate, which defines the transition state structure and its associated energy.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.gov DFT calculations are commonly used to compute vibrational frequencies (IR and Raman), providing a theoretical spectrum that aids in the assignment of experimental bands. scispace.com Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), offering a powerful tool for structural elucidation. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for 3-Amino-2-methylbenzyl Bromide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | 3400-3500 |

| N-H Stretch (symmetric) | 3360 | 3300-3400 |

| Aromatic C-H Stretch | 3080 | 3000-3100 |

| Aliphatic C-H Stretch | 2950 | 2850-2960 |

| C=C Aromatic Stretch | 1610 | 1500-1620 |

| C-N Stretch | 1300 | 1250-1340 |

| C-Br Stretch | 650 | 600-700 |

Note: Predicted values are typically scaled to correct for anharmonicity and basis set limitations.

Future Perspectives and Research Trajectories for 3 Amino 2 Methylbenzyl Bromide

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Amino-2-methylbenzyl bromide is trending towards greener and more efficient methodologies, moving away from conventional practices that often involve hazardous reagents and generate significant waste. A key area of development is the adoption of sustainable bromination techniques. For instance, greener peroxide-bromide halogenation methods, which can be modulated by light to selectively trigger side-chain bromination, present a promising alternative to traditional reagents like N-bromosuccinimide (NBS) or molecular bromine beilstein-journals.org.

Photoredox catalysis offers another sustainable pathway. The use of organic dyes, such as erythrosine B, under visible light can activate NBS for electrophilic bromination under mild conditions, potentially preventing side reactions often associated with radical pathways nih.govacs.org. Furthermore, direct C-H activation strategies are gaining traction as an atom-economical approach. Palladium-catalyzed C-H acyloxylation of toluene (B28343) derivatives, for example, provides a route to benzyl (B1604629) esters, demonstrating a move towards activating the methyl group directly and reducing the reliance on pre-functionalized halides organic-chemistry.org.

Biocatalysis represents a frontier in the green synthesis of related compounds. Engineered enzymes, such as threonine aldolases for the functionalization of benzylamines or hydrolases for selective esterifications, showcase the potential for highly selective and environmentally benign syntheses of complex amine-containing molecules nih.govfrontiersin.orgmdpi.combeilstein-journals.org. These biocatalytic approaches could be adapted for the synthesis of precursors to 3-Amino-2-methylbenzyl bromide, aligning with the principles of green chemistry by utilizing renewable catalysts and mild reaction conditions chemistryjournals.net.

| Synthesis Strategy | Key Advantages | Representative Research Area |

| Peroxide-Bromide Halogenation | Reduced byproduct formation, light-switchable selectivity. beilstein-journals.org | Greener benzylic bromination. |

| Photoredox Catalysis | Mild conditions, high selectivity, avoids harsh reagents. nih.govacs.org | Visible-light mediated activation of NBS. |

| Direct C-H Activation | High atom economy, avoids pre-functionalization. organic-chemistry.org | Palladium-catalyzed benzylation. |

| Biocatalysis | High selectivity, environmentally benign, renewable catalysts. nih.govfrontiersin.orgmdpi.com | Enzymatic synthesis of amino-benzyl compounds. |

Exploration of Underutilized Reactivity Modes

Beyond its conventional role as an electrophile in substitution reactions, future research will focus on unlocking novel reactivity modes of 3-Amino-2-methylbenzyl bromide. The presence of amino, methyl, and bromomethyl groups on the same aromatic ring allows for complex and "nonclassical" transformations.

One such underexplored area is its participation in cascade reactions involving skeletal rearrangements. A notable example is the Lewis acid-catalyzed homologation of electron-rich benzyl bromides with diazo compounds. This reaction proceeds through the formal insertion into a C(sp²)–C(sp³) bond via a phenonium ion intermediate, creating valuable benzylic quaternary centers nih.gov. The specific substitution pattern of 3-Amino-2-methylbenzyl bromide could influence the stability of such intermediates and the outcome of the rearrangement.

Another promising avenue is the generation of benzylic radicals for subsequent C-C bond formation. Cooperative catalysis, which combines a nucleophilic catalyst like lutidine with a photocatalyst, can effectively transform benzyl bromides into radicals under mild, visible-light conditions organic-chemistry.orgnih.govacs.org. These radicals can then engage in reactions such as Giese couplings with electron-deficient alkenes, offering a powerful method for constructing complex molecular architectures organic-chemistry.orgnih.gov. The interplay between the amino and methyl groups on the radical's stability and reactivity presents a rich area for investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of 3-Amino-2-methylbenzyl bromide are set to be revolutionized by the integration of continuous-flow chemistry and automated synthesis platforms. Flow chemistry offers significant advantages in safety, scalability, and process control, particularly for energetic reactions like brominations apolloscientific.co.ukuc.ptresearchgate.netup.ac.za. Continuous photochemical flow reactors, utilizing transparent tubing and simple light sources like compact fluorescent lamps (CFLs), have been successfully employed for the benzylic bromination of toluene derivatives with NBS, avoiding hazardous solvents like CCl₄ apolloscientific.co.ukorganic-chemistry.org. This technology is directly applicable to the production of 3-Amino-2-methylbenzyl bromide, enabling safer and more efficient manufacturing apolloscientific.co.uk.

Beyond single-step transformations, there is a growing trend towards multi-step automated synthesis. Platforms that combine continuous-flow with solid-phase synthesis (SPS-flow) allow for the automated, computer-controlled production of complex molecules, such as active pharmaceutical ingredients (APIs) innovationnewsnetwork.comnus.edu.sg. Such systems can handle solvent incompatibilities and allow for the on-demand synthesis of a molecule and its derivatives innovationnewsnetwork.comnus.edu.sg. The integration of 3-Amino-2-methylbenzyl bromide as a building block into these automated platforms could dramatically accelerate drug discovery and process development by enabling rapid library synthesis and reaction optimization biovanix.comresearchgate.netcognit.ca.

| Technology | Impact on 3-Amino-2-methylbenzyl Bromide | Key Benefits |

| Continuous Flow Chemistry | Safer and more efficient synthesis. | Enhanced heat and mass transfer, improved safety, scalability. apolloscientific.co.ukuc.ptresearchgate.net |

| Automated Synthesis Platforms | Accelerated discovery and development. | High-throughput synthesis, rapid optimization, on-demand production. innovationnewsnetwork.comnus.edu.sgbiovanix.comresearchgate.net |

| SPS-Flow Technology | Integration into multi-step API synthesis. | Enables longer linear automated synthesis, supports structural diversification. innovationnewsnetwork.comnus.edu.sg |

Design of Catalytic Systems Specific to its Transformation

The development of bespoke catalytic systems will be crucial for selectively transforming 3-Amino-2-methylbenzyl bromide while managing the reactivity of its multiple functional groups. Palladium catalysis has already proven effective for various transformations of benzyl bromides. For instance, Pd-catalyzed sp–sp³ cross-coupling reactions with lithium acetylides proceed rapidly at room temperature with high functional group tolerance, offering a direct way to introduce alkyne moieties nih.gov. Similarly, catalysts based on ligands like NiXantPhos have been used for complex debenzylative cross-couplings, indicating the potential for intricate, palladium-mediated bond formations nih.govorganic-chemistry.orgku.edu.

Photocatalysis offers a powerful tool for activating benzyl bromides under mild conditions. In addition to activating brominating agents, visible-light photoredox catalysts, often based on iridium or ruthenium, can facilitate the single-electron reduction of benzyl bromides to generate benzyl radicals organic-chemistry.orgnih.govacs.org. This strategy can be combined with other catalytic cycles, such as nickel catalysis for cross-coupling, in a dual catalytic approach acs.org. The design of photocatalysts tuned to the specific electronic properties of 3-Amino-2-methylbenzyl bromide could lead to highly selective and efficient transformations.

Biocatalysis also presents an exciting frontier. While direct enzymatic modification of the bromomethyl group is challenging, enzymes could be engineered to act on the amino or methyl functionalities, or to catalyze reactions with precursors. Engineered threonine aldolases have been shown to α-functionalize benzylamines, and other enzymes can perform nitrene C-H insertions to form α-amino esters, highlighting the potential for biocatalytic routes to build complexity around the core structure nih.govnih.gov.

Advanced Applications in Materials Science (e.g., as monomers or linkers for polymers)

The unique combination of a reactive bromomethyl group and a nucleophilic/coordinating amino group makes 3-Amino-2-methylbenzyl bromide an attractive candidate for advanced materials science applications. It can serve as a functional monomer or a versatile linker for creating high-performance polymers and framework materials.

In polymer chemistry, benzyl halide-functionalized monomers are valuable precursors for creating functional polymers. For example, polycarbonates with pendant benzyl chloride groups have been used as a platform for post-polymerization modification, allowing the introduction of various functional groups acs.org. Similarly, 3-Amino-2-methylbenzyl bromide could be incorporated into polymers via polymerization of a suitable derivative, with the bromomethyl and amino groups available for subsequent functionalization to create materials with tailored properties, such as self-healing capabilities or drug-conjugation sites. Furthermore, benzyl bromide moieties are used as initiators or terminators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of complex architectures like star-branched polymers researchgate.netcmu.edu.

In the realm of porous materials, this compound is a prime candidate for use as a linker in Metal-Organic Frameworks (MOFs) cd-bioparticles.netresearchgate.net. The amino group can coordinate with metal centers, while the bromomethyl group remains available for post-synthetic modification within the pores of the MOF. Aminated linkers are known to enhance the properties of MOFs, such as their ability to absorb visible light for photocatalysis unc.edu. Functionalizing MOFs with the reactive benzyl bromide group could enable the covalent anchoring of catalysts, sensors, or other active molecules within the framework, leading to new functional materials for catalysis, separation, and sensing researchgate.net.

| Material Class | Potential Role of 3-Amino-2-methylbenzyl Bromide | Desired Outcome |

| Functional Polymers | As a monomer or initiator/terminating agent. acs.orgresearchgate.netcmu.edu | Biodegradable polymers, star-branched polymers, materials for bioconjugation. nih.gov |